molecular formula C10H10O3 B1589372 Ethyl 2-formylbenzoate CAS No. 34046-43-0

Ethyl 2-formylbenzoate

Cat. No. B1589372
CAS RN: 34046-43-0
M. Wt: 178.18 g/mol
InChI Key: IQYZISJXVKSMNW-UHFFFAOYSA-N
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Description

Ethyl 2-formylbenzoate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a carbocation that can be prepared by the reaction of magnesium with ethyl benzoate . The compound is in liquid form .


Synthesis Analysis

Ethyl 2-formylbenzoate can be synthesized from 2-cyanobenzaldehyde and alcohols, which are nucleophiles . The fluorine atom on the carbon adjacent to the carbocation is a good leaving group, which facilitates oxidative cyclization .


Molecular Structure Analysis

The IUPAC name for Ethyl 2-formylbenzoate is ethyl 2-formylbenzoate . The InChI code for this compound is 1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 . The InChI key is IQYZISJXVKSMNW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-formylbenzoate is a liquid . It has a molecular weight of 178.19 g/mol . The boiling point of this compound is 294.2 °C .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-formylbenzoate is a precursor in the synthesis of various trifluoromethyl heterocycles. These compounds have diverse applications in chemical and pharmaceutical industries. A study demonstrated the versatility of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its importance in organic synthesis (Honey et al., 2012).

Large-Scale Synthesis for Medical Applications

Ethyl 2-formylbenzoate plays a role in the large-scale synthesis of compounds designed for treating hyperproliferative disorders, inflammation, and cancer. A notable example is the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which starts with compounds like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (Kucerovy et al., 1997).

Cyclization Reactions for Novel Compounds

In another study, ethyl 2-formylbenzoate was used in cyclization reactions to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines. These compounds have potential applications in pharmaceutical research (Katritzky et al., 2001).

Photodegradation Studies

Ethyl 2-formylbenzoate has been studied in the context of photodegradation, especially in understanding the behavior of hazardous water contaminants. Such research is significant in environmental sciences and waste management (Gmurek et al., 2015).

Synthesis of Enantioenriched Derivatives

Transformations of ethyl 2-formylbenzoate lead to the synthesis of enantioenriched phthalide and isoindolinone derivatives, which have potential applications in the development of new pharmaceuticals (Niedek et al., 2016).

properties

IUPAC Name

ethyl 2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYZISJXVKSMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449182
Record name Ethyl 2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formylbenzoate

CAS RN

34046-43-0
Record name Ethyl 2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 3-neck 500 ml round-bottom flask equipped with a magnetic stirrer, reflux condenser and addition funnel was added 2-carboxybenzaldehyde (30.00 g, 0.200 moles), diethylsulfate (33.92 g, 0.220 moles) and 150 ml of dichloromethane under nitrogen. The mixture was heated to reflux and triethylamine (30.36 g, 0.300 moles) was added at such a rate to maintain a brisk reflux. After the addition was complete, the solution was heated at reflux for 1 hour and then allowed to cool to room temperature and stirred overnight. The mixture was then washed with water (1×50 ml), 1.0N hydrochloric and solution (1×50 ml), saturated sodium bicarbonate solution (1×50 ml), saturated sodium chloride solution (1×50 ml), dried over magnesium sulfate and concentrated in vacuo to give 21.0 g of the product as a pale yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
33.92 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30.36 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the same procedure as for the preparation of 2-carbomethoxybenzaldehyde (Compound 43), but instead using 5.0 g (33 mmol) of 2-carboxybenzaldehyde, 23.4 g (150 mmol) of iodoethane and 13.8 g (100 mmol) of K2CO3 gave the title compound as a clear colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Three
Name
Quantity
13.8 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Carboxybenzaldehyde (2.018g, 13.4 mmol, 1.0 eq.) was combined with sodium bicarbonate (2.258 g, 26.9 mmol, 2.0 eq.) and iodoethane (2.15 ml, 26.9 mmol, 2.0 eq.) in dimethylformamide (13.4 ml, 1M) and stirred at room temperature for 16 hours. The reaction was diluted with water (25 ml) and extracted with ether: hexane (1:1, 3X20 ml). The combined organic extracts were washed with aqueous 10% sodium bisulfite (1X25 ml), water (1X25 ml) and aqueous saturated sodium chloride (1X25 ml), dried over sodium sulfate, filtered through magnesium sulfate and concentrated. The residue was chromatographed on Merck silica gel (20 g) eluting with hexane: ether (14:1) to provide the title A compound (1.485 g).
Quantity
2.018 g
Type
reactant
Reaction Step One
Quantity
2.258 g
Type
reactant
Reaction Step Two
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Quantity
13.4 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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